Glycidyl isopropyl ether

Ring-opening polymerization Epoxide reactivity Nucleophilic substitution kinetics

Glycidyl isopropyl ether (IUPAC: 2-[(propan-2-yloxy)methyl]oxirane; CAS 4016-14-2), also known as isopropyl glycidyl ether (IPGE or IGE), is a monofunctional aliphatic epoxide characterized by a three-membered oxirane ring linked to an isopropoxymethyl side chain. As a colorless liquid with a boiling point of 131–132 °C, density of 0.918–0.924 g/mL at 20–25 °C, and a flash point of 33 °C, it serves primarily as a reactive diluent in epoxy resin formulations to reduce system viscosity without introducing non-reactive volatile organic components.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 4016-14-2
Cat. No. B166239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycidyl isopropyl ether
CAS4016-14-2
Synonyms((1-methylethoxy)methyl)oxirane
(isopropoxymethyl)oxirane
isopropyl glycidyl ethe
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCC(C)OCC1CO1
InChIInChI=1S/C6H12O2/c1-5(2)7-3-6-4-8-6/h5-6H,3-4H2,1-2H3
InChIKeyNWLUZGJDEZBBRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 66° F (NTP, 1992)
18.8% IN WATER, SOL IN KETONES & ALCOHOLS
Solubility in water, g/100ml: 19
19%

Structure & Identifiers


Interactive Chemical Structure Model





Glycidyl Isopropyl Ether (CAS 4016-14-2): A Monofunctional Aliphatic Glycidyl Ether for Epoxy Reactive Dilution and Specialty Polymer Synthesis


Glycidyl isopropyl ether (IUPAC: 2-[(propan-2-yloxy)methyl]oxirane; CAS 4016-14-2), also known as isopropyl glycidyl ether (IPGE or IGE), is a monofunctional aliphatic epoxide characterized by a three-membered oxirane ring linked to an isopropoxymethyl side chain. As a colorless liquid with a boiling point of 131–132 °C, density of 0.918–0.924 g/mL at 20–25 °C, and a flash point of 33 °C, it serves primarily as a reactive diluent in epoxy resin formulations to reduce system viscosity without introducing non-reactive volatile organic components [1]. Beyond its dilution function, IPGE participates in ring-opening polymerization to yield hydrophobic polyethers with distinct microstructural control [2]. Its commercial relevance spans solvent-free coating systems, laminating resins, fiber-reinforced composites, and stabilization of chlorinated solvents .

Why Glycidyl Isopropyl Ether Cannot Be Interchanged with Other Alkyl Glycidyl Ethers Without Functional and Safety Consequences


The alkyl glycidyl ether family—including isopropyl, n-butyl, allyl, and phenyl glycidyl ethers—exhibits substantial divergence in nucleophilic reactivity, polymer hydrophobicity, and toxicological profiles that precludes simple substitution. The identity and steric bulk of the alkyl substituent directly modulate the oxirane ring's electrophilicity and the regioselectivity of ring-opening [1]. For instance, IPGE displays lower reactivity toward OH⁻ nucleophiles compared to 3-glycidyloxypropyltrimethoxysilane and propylene oxide, a kinetic distinction that governs catalyst selection and polymerization outcomes [2]. Moreover, the isopropoxymethyl side group confers hydrophobic character to the resulting polyether, in contrast to the hydrophilic polymers derived from shorter-chain or hydroxyl-terminated analogs [3]. Toxicologically, IPGE and allyl glycidyl ether are the only members of this class that produce systemic toxicity upon repeated vapor exposure at 400 ppm, whereas compounds such as butyl and phenyl glycidyl ether demonstrate distinct irritation and sensitization profiles [4]. These functional and hazard-based differentiations demand compound-specific evaluation in both research and procurement contexts.

Quantitative Evidence for Glycidyl Isopropyl Ether Differentiation: Reactivity, Toxicological Hazard, and Polymer Properties Versus Comparators


Glycidyl Isopropyl Ether Exhibits Quantitatively Lower Reactivity Toward Hydroxide Nucleophiles Relative to Propylene Oxide and GPTS

In a direct comparative polymerization study, isopropyl glycidyl ether (IPGE) demonstrated lower reactivity toward OH⁻ nucleophiles than both 3-glycidyloxypropyltrimethoxysilane (GPTS) and propylene oxide (PO). This reactivity ranking was established under identical catalytic conditions using potassium hydroxide and various metal alkoxide complexes [1].

Ring-opening polymerization Epoxide reactivity Nucleophilic substitution kinetics

Glycidyl Isopropyl Ether and Allyl Glycidyl Ether Are the Only Class Members Causing Systemic Toxicity Upon Repeated 400 ppm Vapor Exposure

A comparative toxicological evaluation of glycidol and five related glycidyl ethers revealed that only allyl glycidyl ether and isopropyl glycidyl ether caused any evidence of systemic toxicity upon repeated exposure to 400 ppm of vapor. In contrast, n-butyl glycidyl ether, diglycidyl ether, and phenyl glycidyl ether did not produce systemic effects at this exposure level, although they exhibited varying degrees of dermal and ocular irritation [1].

Industrial hygiene Inhalation toxicology Occupational exposure limits

Glycidyl Isopropyl Ether Yields Hydrophobic Polyethers, in Contrast to Hydrophilic PEGE-Derived Polymers

Ring-opening polymerization of glycidyl ethers produces polyethers whose solubility properties are dictated by the pendant alkyl group. Isopropyl glycidyl ether and n-propyl glycidyl ether yield hydrophobic polyethers that are insoluble in aqueous solution at room temperature. In direct contrast, poly(ethylene glycol) glycidyl ethers (PEGE) produce polymers that remain soluble in aqueous solution under identical conditions [1].

Polymer hydrophobicity Polyether synthesis Structure-property relationships

Glycidyl Isopropyl Ether Demonstrates Positive Mutagenicity in Salmonella Ames Test (Strain TA1535) Without Metabolic Activation

In the Salmonella mutagenicity test (Ames spot test), isopropyl glycidyl ether (i-PGE) was mutagenic in strain TA1535, inducing base-pair substitutions independent of metabolic activation system supplementation. This direct-acting mutagenicity profile distinguishes IPGE from certain other glycidyl ethers that may require metabolic activation or exhibit strain-specific responses. A comprehensive review of glycidyl ether carcinogenicity and mutagenicity examined phenyl-, butyl-, allyl-, and isopropyl-glycidyl ethers, establishing the structural and toxicological relationships across this chemical class [1][2].

Genetic toxicology Ames test Mutagenicity screening

Glycidyl Isopropyl Ether Enables Solvent-Free Epoxy Coating Formulations with Patent-Documented Performance Advantages

Glycidyl isopropyl ether is specified as the reactive diluent component in multiple patent documents covering low-viscosity water-based epoxy curing agents and solvent-free coating systems. Its incorporation reduces formulation viscosity while participating in the crosslinking reaction, thereby avoiding the VOC emissions and film defects associated with non-reactive solvent-based dilution. This functional role is explicitly documented in patent CN-114031748-A (low-viscosity water-based epoxy curing agent) and aligns with established industrial practice where IPGE serves as a viscosity reducer for epoxy resins .

Epoxy reactive diluents Solvent-free coatings Formulation viscosity reduction

Glycidyl Isopropyl Ether Vapor Pressure (13 hPa at 25 °C) Positions It Between High-Volatility and Low-Volatility Glycidyl Ether Diluents

The vapor pressure of glycidyl isopropyl ether is 13 hPa at 25 °C, as documented in authoritative chemical databases and vendor specifications [1]. This value places IPGE in an intermediate volatility range relative to other glycidyl ethers employed as reactive diluents. Lower alkyl glycidyl ethers (e.g., methyl, ethyl) exhibit higher vapor pressures and thus greater evaporative losses during processing, while higher alkyl or aryl glycidyl ethers (e.g., phenyl glycidyl ether) possess substantially lower vapor pressures that may limit their effectiveness in viscosity reduction due to increased molecular weight.

Volatility Vapor pressure Reactive diluent selection

Optimal Application Scenarios for Glycidyl Isopropyl Ether Based on Differentiated Performance Evidence


Hydrophobic Polyether Synthesis via Controlled Ring-Opening Polymerization

Researchers synthesizing hydrophobic polyethers for coatings, adhesives, or specialty materials should prioritize glycidyl isopropyl ether over PEGE-based or hydroxyl-terminated glycidyl ethers. IPGE-derived polymers are insoluble in aqueous solution at room temperature, whereas PEGE-derived polyethers remain water-soluble, making IPGE the appropriate monomer choice when water resistance or hydrophobic surface properties are required. The lower reactivity of IPGE toward OH⁻ nucleophiles relative to propylene oxide and GPTS necessitates careful catalyst selection—metal alkoxide complexes of Ti, Sn, and Al have been successfully employed—and may offer advantages in achieving controlled molecular weight distributions [1][2].

Solvent-Free and Low-VOC Epoxy Coating Formulations Requiring Reactive Dilution

Formulators developing solvent-free epoxy coating systems, laminating resins, or fiber-reinforced composites should select glycidyl isopropyl ether when a reactive diluent with intermediate volatility (13 hPa at 25 °C) is required to balance viscosity reduction with film retention. Unlike non-reactive solvents that evaporate and contribute to VOC emissions, IPGE incorporates covalently into the crosslinked epoxy network. Patent CN-114031748-A explicitly specifies IPGE in low-viscosity water-based epoxy curing agent formulations, validating its industrial utility in environmentally compliant coating systems. This reactive incorporation eliminates the film defects and environmental compliance burdens associated with fugitive solvent-based dilution .

Industrial Settings Requiring Differentiated Occupational Exposure Controls for Alkyl Glycidyl Ethers

Industrial hygienists and facility safety managers procuring alkyl glycidyl ethers must recognize that glycidyl isopropyl ether and allyl glycidyl ether are the only class members documented to produce systemic toxicity upon repeated vapor exposure at 400 ppm, distinguishing them from n-butyl glycidyl ether and phenyl glycidyl ether, which did not produce systemic effects at this concentration. Furthermore, IPGE exhibits direct-acting mutagenicity in the Salmonella Ames test (strain TA1535), classifying it under GHS as Muta. 2. These hazard characteristics necessitate enhanced engineering controls, respiratory protection programs, and exposure monitoring that may not be required for BGE or PGE. Selection of IPGE over alternative glycidyl ethers must be accompanied by corresponding adjustments to safety protocols and regulatory documentation [3][4].

Synthesis of Copolymers Requiring Distinct Reactivity Ratios and Regioselective Ring-Opening

Polymer chemists designing copolymers with tailored monomer sequence distributions should leverage the documented reactivity differences between glycidyl isopropyl ether and other epoxide monomers. The isopropoxymethyl side group influences both the reactivity toward nucleophiles and the regioselectivity of oxirane ring-opening when compared to monomers bearing methyl, phenoxymethyl, or trimethoxysilylpropoxymethyl substituents. This structural differentiation enables precise control over copolymer microstructure—specifically α- versus β-cleavage pathways—during anionic or cationic polymerization. Such control is critical for achieving target thermal, mechanical, or surface properties in advanced epoxy-based materials [5][6].

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